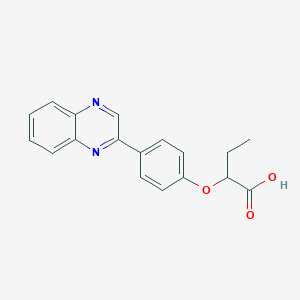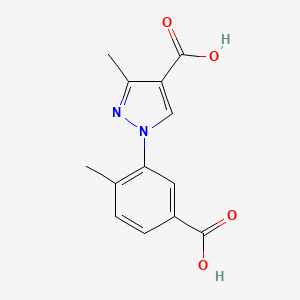![molecular formula C17H22ClN3O3S2 B7875805 5-[5-(azepan-1-ylcarbonyl)-4-methyl-1,3-thiazol-2-yl]-1,2-dimethyl-1H-pyrrole-3-sulfonyl chloride](/img/structure/B7875805.png)
5-[5-(azepan-1-ylcarbonyl)-4-methyl-1,3-thiazol-2-yl]-1,2-dimethyl-1H-pyrrole-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[5-(azepan-1-ylcarbonyl)-4-methyl-1,3-thiazol-2-yl]-1,2-dimethyl-1H-pyrrole-3-sulfonyl chloride is a complex organic compound known for its potential applications in various scientific and industrial fields. The structure consists of a combination of azepane, thiazole, pyrrole, and sulfonyl chloride functional groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multiple steps. The typical route starts with the preparation of key intermediates, such as azepan-1-ylcarbonyl chloride and 4-methyl-1,3-thiazol-2-amine. These intermediates are then coupled under controlled conditions to form the target compound. Specific reagents, catalysts, and solvents are used to facilitate each step, maintaining an inert atmosphere to avoid side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction yields, minimizing by-products, and ensuring safe handling of reactive intermediates. Industrial methods would also focus on cost-effective synthesis routes and efficient purification techniques, such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5-[5-(azepan-1-ylcarbonyl)-4-methyl-1,3-thiazol-2-yl]-1,2-dimethyl-1H-pyrrole-3-sulfonyl chloride undergoes various chemical reactions including:
Substitution Reactions: : The sulfonyl chloride group can be a site for nucleophilic substitution, forming sulfonamides or sulfonates.
Oxidation and Reduction Reactions: : Functional groups like the pyrrole and thiazole rings can participate in redox reactions, often altering the compound's electronic properties.
Hydrolysis: : The sulfonyl chloride group is susceptible to hydrolysis under aqueous conditions, producing sulfonic acids.
Common Reagents and Conditions
Nucleophiles: : Such as amines and alcohols, which attack the sulfonyl chloride group.
Oxidizing Agents: : For example, potassium permanganate for oxidizing the pyrrole ring.
Reducing Agents: : Such as lithium aluminum hydride for reducing carbonyl groups.
Major Products
Reactions typically yield sulfonamide derivatives, sulfonic acids, and other modified thiazole or pyrrole compounds, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is valuable for synthesizing novel heterocyclic structures and studying the reactivity of sulfonyl chloride groups.
Biology
In biological research, it may be explored for its potential as a biochemical probe or a building block in drug development.
Medicine
The compound could serve as a scaffold for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Industrially, it may find applications in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in organic synthesis.
Wirkmechanismus
The compound exerts its effects primarily through its reactive functional groups. The sulfonyl chloride group, for instance, can form covalent bonds with nucleophiles, altering biological molecules or synthetic intermediates. The thiazole and pyrrole rings may interact with biological targets through π-π stacking or hydrogen bonding, influencing molecular pathways and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(azepan-1-ylcarbonyl)-4-methyl-1,3-thiazole-2-sulfonamide
1,2-dimethyl-1H-pyrrole-3-sulfonyl azepane
4-methyl-1,3-thiazole-2-yl-1,2-dimethyl-1H-pyrrole-3-sulfonic acid
Uniqueness
The combination of azepane, thiazole, pyrrole, and sulfonyl chloride in one molecule offers a unique scaffold for exploring chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry. The distinct functional groups provide multiple points of chemical interaction, setting it apart from other compounds with similar backbones but fewer reactive sites.
Eigenschaften
IUPAC Name |
5-[5-(azepane-1-carbonyl)-4-methyl-1,3-thiazol-2-yl]-1,2-dimethylpyrrole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O3S2/c1-11-15(17(22)21-8-6-4-5-7-9-21)25-16(19-11)13-10-14(26(18,23)24)12(2)20(13)3/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVCQJPOZZUEHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(N2C)C)S(=O)(=O)Cl)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetic acid](/img/structure/B7875729.png)
![1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7875736.png)
![1-{[1-(cyclopropylcarbonyl)-3,3-dimethyl-2,3-dihydro-1H-indol-5-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7875740.png)
![1-{[5-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-2-methylthien-3-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7875751.png)
![1-[(3-Ethyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7875760.png)
![3-[4-(ethoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-methylbenzoic acid](/img/structure/B7875767.png)
![1-{[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)thien-2-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7875775.png)

![({[5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}amino)acetic acid](/img/structure/B7875784.png)

![1,2-dimethyl-5-{4-methyl-5-[(4-methylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-1H-pyrrole-3-sulfonyl chloride](/img/structure/B7875803.png)
![[3-oxo-2-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetic acid](/img/structure/B7875808.png)
![5-[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylbenzenesulfonyl chloride](/img/structure/B7875820.png)
![2-Methyl-5-[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]benzenesulfonyl chloride](/img/structure/B7875842.png)
